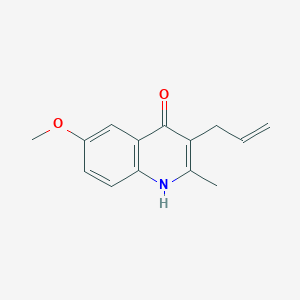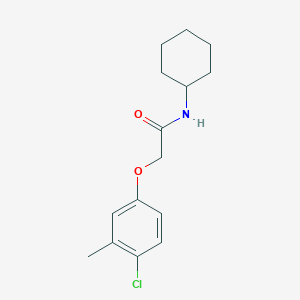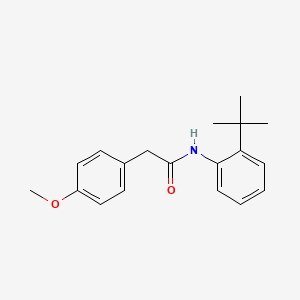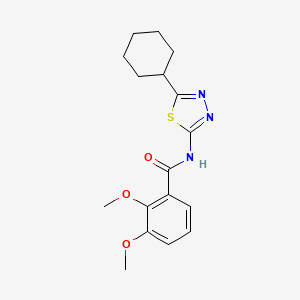
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a prominent chemist and researcher in the field of psychoactive substances. DMMDA-2 is structurally similar to other phenethylamines, such as mescaline and MDMA, and has been studied for its potential therapeutic and psychoactive effects.
作用機序
The exact mechanism of action of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to produce psychedelic effects similar to other phenethylamines, such as mescaline and MDMA. These effects include altered perception of time and space, changes in visual and auditory perception, and enhanced emotional and sensory experiences.
実験室実験の利点と制限
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab, allowing for precise control over the purity and dosage of the substance. However, one limitation is that it is a controlled substance in many countries, making it difficult to obtain for research purposes. Additionally, the psychoactive effects of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can make it difficult to conduct research on human subjects, as it may pose risks to their safety and well-being.
将来の方向性
There are several future directions for research on 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to further investigate its potential therapeutic effects, particularly in the treatment of mental health disorders such as depression and anxiety. Another direction is to explore its potential use in the treatment of addiction and PTSD. Additionally, further research is needed to better understand the mechanism of action of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its effects on the brain and body.
合成法
The synthesis of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves several steps, starting with the reaction between 2,5-dimethoxybenzaldehyde and methyl mercaptan to form 2,5-dimethoxybenzylthiol. This intermediate is then reacted with potassium thiocyanate and ammonium carbonate to form the thiazole ring, followed by the addition of formaldehyde and acetic acid to form the final product. The synthesis of 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a complex process that requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic and psychoactive effects, particularly in the field of psychiatry. Research has shown that 4-(2,5-dimethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has a similar structure to other phenethylamines that have been used in the treatment of mental health disorders, such as depression and anxiety. It has also been studied for its potential use in the treatment of addiction and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-16-9-4-5-11(17-2)8(6-9)7-10-12(15)19-13(14-10)18-3/h4-7H,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAPGHUVZAYPPH-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)


![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)


![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)

![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)


